molecular formula C8H14Cl2N2 B1355544 1,2-Phenylenedimethanamine dihydrochloride CAS No. 21294-14-4

1,2-Phenylenedimethanamine dihydrochloride

Cat. No.: B1355544
CAS No.: 21294-14-4
M. Wt: 209.11 g/mol
InChI Key: VDEOIFDDSWXYDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Phenylenedimethanamine dihydrochloride can be synthesized through several methods. One common route involves the reaction of 1,2-phenylenediamine with formaldehyde and hydrochloric acid. The reaction typically proceeds under mild conditions, with the mixture being heated to facilitate the formation of the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction temperatures and the use of high-purity reagents to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,2-Phenylenedimethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form more saturated amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, often leading to the formation of substituted aromatic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated amines. Substitution reactions typically result in various substituted aromatic compounds.

Scientific Research Applications

1,2-Phenylenedimethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of primary amines.

    Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is employed in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,2-phenylenedimethanamine dihydrochloride exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The amine groups can donate electrons, facilitating the formation of new chemical bonds. This nucleophilic behavior is crucial in many of its applications, particularly in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,4-Phenylenedimethanamine dihydrochloride: Similar in structure but with different positional isomerism.

    1,3-Phenylenedimethanamine dihydrochloride: Another positional isomer with distinct chemical properties.

Uniqueness

1,2-Phenylenedimethanamine dihydrochloride is unique due to its specific positioning of amine groups, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for distinct applications and reactivity patterns compared to its 1,3- and 1,4- counterparts.

Biological Activity

Overview

1,2-Phenylenedimethanamine dihydrochloride, also known as 2-amino-1,2-diphenylethanamine dihydrochloride, is a chemical compound with significant biological activity. This compound is primarily used in organic synthesis and has applications in pharmaceuticals, agrochemicals, and industrial chemicals. Its biological properties have garnered attention for potential therapeutic uses and mechanisms of action.

This compound is a colorless to white crystalline solid that is soluble in diethyl ether, ethyl acetate, and methanol but insoluble in water. Its structure allows it to participate in various chemical reactions, making it a versatile reagent in synthetic organic chemistry.

The mechanism of action of this compound involves its role as a nucleophile in substitution reactions. The amine group acts by donating a pair of electrons to electrophilic centers, facilitating the formation of new carbon-nitrogen bonds. This property is crucial for synthesizing primary amines from alkyl halides.

Biochemical Pathways

The compound's interaction with enzymes such as cytochrome P450 is significant for its metabolic pathways. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further react to produce biologically active amines. This process influences various cellular functions, including:

  • Cell Signaling : Alters signaling pathways that regulate cell proliferation and differentiation.
  • Gene Expression : Affects the expression of genes involved in metabolic processes.
  • Cellular Metabolism : Modulates metabolic pathways by influencing enzyme activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antiviral Activity : Some studies suggest potential antiviral properties against coronaviruses by inhibiting specific proteases .
  • Toxicological Studies : Investigations into its toxicity have shown varying effects based on dosage and exposure duration .

Case Study 1: Antiviral Properties

A study evaluated the inhibitory effects of compounds related to this compound against SARS-CoV proteases. The results indicated that certain derivatives demonstrated significant binding affinity and selectivity for viral enzymes over human homologues . This suggests potential for developing broader-spectrum antiviral drugs.

Case Study 2: Toxicity Assessment

Toxicological assessments have been conducted using repeated dose studies on rodents. These studies aimed to establish safe exposure levels and identify any adverse effects associated with long-term exposure to the compound. Results indicated a dose-dependent response with observed effects at higher concentrations .

Data Tables

Biological ActivityObservationsReference
Antiviral ActivityInhibition of SARS-CoV proteases
ToxicityDose-dependent effects in rodent studies
Enzyme InteractionInteraction with cytochrome P450

Properties

IUPAC Name

[2-(aminomethyl)phenyl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c9-5-7-3-1-2-4-8(7)6-10;;/h1-4H,5-6,9-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEOIFDDSWXYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50491287
Record name (1,2-Phenylene)dimethanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21294-14-4
Record name (1,2-Phenylene)dimethanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-Xylylenediamine dihydrochloride
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